molecular formula C13H17BClFO2S B8209191 4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester

4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester

Cat. No.: B8209191
M. Wt: 302.6 g/mol
InChI Key: FVIAYBYDJKDPKO-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester is a complex organic compound with significant potential in various fields of research and industry. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a phenyl group substituted with chloro, fluoro, and methylsulfanyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester typically involves the following steps:

  • Formation of the Phenyl Precursor: : The phenyl precursor, 4-chloro-2-fluoro-3-methylsulfanylbenzene, can be synthesized through a series of halogenation and thiolation reactions. For instance, starting from a suitable benzene derivative, chlorination and fluorination reactions can be carried out under controlled conditions to introduce the chloro and fluoro substituents. Thiolation can then be performed using a methylsulfanyl reagent.

  • Borylation Reaction: : The phenyl precursor is then subjected to a borylation reaction to introduce the dioxaborolane ring. This can be achieved using a boronic acid or boronate ester in the presence of a suitable catalyst, such as a palladium complex. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester can undergo various types of chemical reactions, including:

  • Substitution Reactions: : The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

  • Oxidation and Reduction Reactions: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also be performed to modify the oxidation state of the sulfur atom.

  • Cross-Coupling Reactions: : The boron-containing dioxaborolane ring makes the compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions. These reactions typically involve a palladium catalyst and an organohalide or organotriflate as the coupling partner.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used under basic conditions.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides can be used as oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted phenyl derivatives, while oxidation of the methylsulfanyl group can produce sulfoxides or sulfones. Cross-coupling reactions can generate biaryl compounds with diverse functional groups.

Scientific Research Applications

4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester has a wide range of scientific research applications, including:

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its boron-containing dioxaborolane ring is particularly useful in cross-coupling reactions, enabling the formation of carbon-carbon bonds.

    Medicinal Chemistry: Researchers are exploring the potential of this compound in drug discovery and development. Its unique structure and reactivity make it a valuable scaffold for designing new pharmaceuticals.

    Material Science: The compound’s ability to undergo various chemical transformations makes it a useful building block for the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound’s interactions with biological molecules are being investigated to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester depends on its specific application and the context in which it is used. In general, the compound’s reactivity is influenced by the presence of the boron-containing dioxaborolane ring and the substituents on the phenyl group. These functional groups can interact with various molecular targets and pathways, leading to diverse chemical and biological effects.

For example, in cross-coupling reactions, the boron atom in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. In biological studies, the compound’s interactions with proteins, nucleic acids, or other biomolecules can be investigated to elucidate its potential therapeutic mechanisms.

Comparison with Similar Compounds

4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Phenylboronic Acids: These compounds contain a boronic acid group attached to a phenyl ring. They are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Aryl Halides: Compounds with halogen substituents on an aromatic ring, such as chlorobenzene or fluorobenzene, are commonly used in nucleophilic aromatic substitution reactions.

    Thioethers: Compounds containing a sulfur atom bonded to two carbon atoms, such as methylthioanisole, exhibit similar reactivity in oxidation and substitution reactions.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the boron-containing dioxaborolane ring, along with the chloro, fluoro, and methylsulfanyl substituents, makes it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(4-chloro-2-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO2S/c1-12(2)13(3,4)18-14(17-12)8-6-7-9(15)11(19-5)10(8)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIAYBYDJKDPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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